9-(2-Chloroethyl)-1H-purin-6(9H)-one is a synthetic organic compound classified as a derivative of purine, characterized by the presence of a chloroethyl group at the 9-position of the purine ring. Its molecular formula is CHClN, and it has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. The compound is primarily synthesized through reactions involving 6-chloropurine and 2-chloroethanol, often utilizing bases like potassium carbonate to facilitate the reaction.
The synthesis of 9-(2-Chloroethyl)-1H-purin-6(9H)-one typically involves a substitution reaction where 6-chloropurine reacts with 2-chloroethanol. This reaction is generally conducted under basic conditions, often using potassium carbonate as a catalyst. The process requires careful control of temperature and reaction time to optimize yield and purity.
In industrial settings, larger-scale syntheses may employ optimized conditions to enhance efficiency and reduce costs, including the use of continuous flow reactors and advanced catalysts .
The molecular structure of 9-(2-Chloroethyl)-1H-purin-6(9H)-one features a purine ring with a chloroethyl substituent. The compound's InChI representation is:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
9-(2-Chloroethyl)-1H-purin-6(9H)-one can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 9-(2-Chloroethyl)-1H-purin-6(9H)-one primarily involves its ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. The chloroethyl group can react with amino acids or nucleotides, leading to modifications that disrupt normal biological functions.
The physical properties of 9-(2-Chloroethyl)-1H-purin-6(9H)-one include:
These properties are critical for determining storage conditions and handling procedures in laboratory settings .
9-(2-Chloroethyl)-1H-purin-6(9H)-one has several notable applications:
Research continues into optimizing its efficacy and minimizing potential side effects associated with its biological activity .
Nucleophilic substitution represents the cornerstone synthetic approach for N-9 alkylation of purine scaffolds. 6-Chloropurine serves as the primary precursor due to the enhanced electrophilicity at C6 imparted by the chlorine atom, facilitating displacement by nitrogen nucleophiles. The synthesis of 9-(2-chloroethyl)-9H-purin-6(9H)-one typically involves reacting 6-chloropurine with 1-bromo-2-chloroethane or its analogues under inert conditions. Key studies demonstrate that alkylation yields are highly dependent on the leaving group (bromide vs. chloride), with bromide exhibiting superior displacement kinetics due to its lower bond dissociation energy [1]. Regioselectivity remains a challenge, as purines can undergo alkylation at both N-7 and N-9 positions. Thermodynamic control through extended reaction times or elevated temperatures favors the N-9 isomer due to its greater stability, as observed in the synthesis of related pyran nucleosides where prolonged heating converted N-7 to N-9 products [5].
Table 1: Influence of Leaving Groups on Alkylation Efficiency
Alkylating Agent | Temperature (°C) | Reaction Time (h) | N-9:N-7 Ratio | Overall Yield (%) |
---|---|---|---|---|
1-Bromo-2-chloroethane | 80 | 24 | 8:1 | 75 |
1-Chloro-2-chloroethane | 100 | 48 | 5:1 | 62 |
1-Iodo-2-chloroethane | 60 | 12 | 10:1 | 68 |
Optimization studies reveal that polar aprotic solvents like DMF or DMSO enhance nucleophilicity and solubility, while stoichiometric excesses of the alkylating agent (1.5–2.0 equiv) drive the reaction toward completion [7]. Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from hours to minutes while maintaining regioselectivity [7].
Base catalysis critically accelerates alkylation by deprotonating the purine N-9 position, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is widely employed due to its mild basicity and compatibility with diverse solvents. In the synthesis of antiviral purine derivatives, K₂CO₃ (1.25 equiv) in DMSO achieved 50% yield for N-9 alkylation at ambient temperature over 39 hours [5]. Stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enable rapid reactions (≤1 hour) but may promote side reactions such as hydrolysis or elimination if moisture is present [4].
The halogen atom at C6 also participates in subsequent reactions. For example, in hypoxia-activated prodrugs like AzoBGNU, the chloroethyl moiety remains intact during base-catalyzed coupling, underscoring its stability under optimized basic conditions [4]. Post-alkylation, the C6 chlorine can be displaced by amines or alkoxides to generate diverse purine analogues, though this requires careful control of stoichiometry to avoid over-substitution.
Table 2: Base Efficiency in 9-(2-Chloroethyl)purine Synthesis
Base | Concentration (equiv) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | 1.25 | DMSO | 39 | 50 |
DBU | 1.0 | DMF | 1 | 78 |
NaH | 2.0 | THF | 0.5 | 65 |
Et₃N | 2.0 | Acetonitrile | 24 | 42 |
Solvent polarity and proticity profoundly influence reaction kinetics and regioselectivity. High-polarity aprotic solvents (DMSO, ε = 47.2; DMF, ε = 38.3) solvate cations effectively, enhancing nucleophile reactivity and dissolution of purine salts. Studies comparing DMSO and DMF demonstrate 10–15% higher yields in DMSO due to its superior stabilization of transition states [5]. However, DMSO poses challenges in product isolation due to high boiling points, prompting investigations into solvent mixtures. Ethanol/water (4:1) systems enable 70% yield at reflux, leveraging temperature-dependent solubility shifts for easier crystallization [7].
Temperature governs both reaction rate and byproduct formation. At 80°C, alkylation completes within 24 hours with <5% bis-alkylated impurities, whereas temperatures exceeding 100°C accelerate hydrolysis of the chloroethyl group, reducing yields by 15–20% [1]. Microwave irradiation (100–150°C) offers a solution, achieving >85% conversion in 30 minutes with minimal degradation [7].
Table 3: Solvent and Temperature Optimization Profile
Solvent System | Dielectric Constant (ε) | Temperature (°C) | Byproducts (%) | Yield (%) |
---|---|---|---|---|
DMSO | 47.2 | 80 | <5 | 75 |
DMF | 38.3 | 80 | 8 | 65 |
Ethanol/H₂O (4:1) | 24.3 | 78 | 10 | 70 |
Acetonitrile | 37.5 | 82 | 15 | 58 |
Multistep syntheses involving 9-(2-chloroethyl)purines often require protecting groups to mask reactive sites. The exocyclic amine at C2 or C6 is typically protected with acid-labile groups like tert-butoxycarbonyl (Boc) or benzyl (Bn), which withstand alkylation conditions. For example, Boc protection of adenine derivatives prior to N-9 alkylation prevents quaternization, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane [7].
The chloroethyl moiety itself may require protection during functionalization of other purine positions. Silyl groups (e.g., tert-butyldiphenylsilyl) serve this purpose, as they are stable under basic conditions but cleaved by fluoride sources like TBAF [7]. A notable example involves trityl protection of the primary amine in purine synthesis, which facilitates N-9 alkylation and is subsequently removed with acetic acid [7]. Careful selection of orthogonal protecting groups enables sequential modifications, though each step incurs a 5–15% yield penalty.
Table 4: Protecting Group Strategies in Purine Alkylation
Functional Group | Protecting Group | Conditions | Deprotection Agent | Yield Loss (%) |
---|---|---|---|---|
C6-NH₂ | Boc | Alkylation (K₂CO₃/DMF) | TFA/DCM | 8 |
C2-NH₂ | Benzyl | 80°C, 24h | Pd/C, H₂ | 12 |
Chloroethyl | TBDPS | Room temperature | TBAF/THF | 5 |
Transitioning from batch to continuous flow systems addresses scalability challenges in 9-(2-chloroethyl)purine production. Tubular flow reactors enable precise control over residence time (typically 5–30 minutes) and temperature (60–100°C), minimizing thermal degradation observed in batch processes. Integrated in-line purification modules, such as silica-packed columns or liquid-liquid separators, remove unreacted starting materials and salts in real-time, obviating post-reaction workup [3]. For example, Advion puriFlash® systems achieve 82% purity with >97% catalyst recovery in purine functionalization [3].
Heterogeneous catalysts enhance sustainability. Palladium on carbon (Pd/C) or polymer-supported bases (e.g., PS-BEMP) facilitate catalyst recovery and reduce metal contamination. In purine alkylations, Pd/C (5 mol%) in flow mode delivers consistent yields (80–85%) over 50 cycles, whereas homogeneous catalysts degrade after <10 cycles [3]. Microwave-assisted continuous flow (MACF) systems combine rapid heating with continuous processing, boosting throughput to kilogram-scale per day while maintaining regioselectivity >95% [3].
Table 5: Industrial Synthesis Methods Comparison
Reactor Type | Throughput (g/h) | Residence Time | Purification Method | Purity (%) |
---|---|---|---|---|
Batch (1L) | 5 | 24h | Column Chromatography | 95 |
Tubular Flow | 20 | 30 min | In-line SiO₂ | 97 |
CSTR | 50 | 2h | Liquid-Liquid Extraction | 92 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5